17-Hydroxywortmannin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Biology and Advanced Medicinal Chemistry of 17 Hydroxywortmannin
Synthetic Methodologies and Derivatization Strategies
Overcoming the limitations of 17-hydroxywortmannin (B26595) requires strategic chemical modifications. Efforts have focused on developing synthetic pathways to access the compound and strategies to derivatize it, particularly focusing on the furan (B31954) ring and the C-17 hydroxyl group.
Established Synthetic Pathways for this compound
This compound is typically obtained from fermentation broths of fungal cultures. tandfonline.com While the natural product serves as a starting point, chemical synthesis and semi-synthesis are crucial for obtaining analogs and for large-scale production or modification. One reported method involves the synthesis of 16β-bromo-17β-hydroxy-wortmannin, a precursor for radiolabeling, which is synthesized by reducing a carbonyl group at C-17. nih.govresearchgate.net This highlights the ability to manipulate the C-17 position.
Functionalization and Ring-Opening Reactions of the Furan Ring for Enhanced Biological Properties
The furan ring at the C-20 position of this compound is electrophilic and is responsible for its irreversible binding to PI3K. acs.org However, this reactivity also contributes to instability and potential toxicity. acs.orgnih.gov Ring-opening reactions of the furan ring, particularly with amines, have been explored to yield analogs with improved properties such as greater stability, increased aqueous solubility, and a larger therapeutic index. acs.orgnih.gov
Treatment of this compound with primary or secondary amines can lead to ring-opened products. acs.org These ring-opened analogues, such as compound 13 (containing basic amine groups), have demonstrated significantly increased PI3K inhibitory potency and greater efficacy in in vivo studies using nude mouse xenograft assays. acs.orgnih.gov The reduced reactivity of the opened furan ring is believed to contribute to decreased toxicity. acs.org
Examples of ring-opening reactions of furans in general organic synthesis demonstrate the feasibility and methodologies involved in cleaving the furan ring, often employing catalysts or specific reaction conditions to achieve the desired transformation. msu.edukyoto-u.ac.jpnih.govresearchgate.netrsc.org
Strategic Poly(ethylene glycol) (PEG) Conjugation Approaches at C-17 for Pharmacokinetic Optimization
The C-17 hydroxyl group on this compound provides a convenient handle for conjugation with polymers like poly(ethylene glycol) (PEG). caymanchem.comwindows.net PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as increasing plasma half-life, improving solubility, and reducing immunogenicity. creativepegworks.comresearchgate.netresearchgate.netualberta.ca
PEGylated conjugates of wortmannin (B1684655) and this compound have been synthesized to address the limitations of the parent compounds, particularly their poor aqueous stability and unfavorable pharmacokinetics. caymanchem.comacs.orgcreativepegworks.com These conjugates have shown improved plasma stability and antitumor activity in human tumor xenograft models in mice, along with lower toxicity compared to the original drugs. caymanchem.comcreativepegworks.com The conjugation at the C-17 hydroxyl group allows for the attachment of PEG chains of varying molecular weights, which can influence the resulting conjugate's properties. ualberta.ca
Structure-Activity Relationship (SAR) Studies and Analog Development
Extensive SAR studies have been conducted on this compound and its analogs to understand how structural modifications influence their biological activity, particularly their potency and selectivity towards different PI3K isoforms.
Elucidation of Structural Determinants for PI3K Isoform Inhibition Potency
This compound is known to irreversibly inhibit PI3K by binding to a conserved lysine (B10760008) residue in the ATP binding pocket. caymanchem.comwindows.netacs.org It inhibits recombinant PI3K with high potency (IC50 = 2.7 nM) and also shows activity against mTOR (IC50 = 193 nM). caymanchem.comwindows.net
SAR studies have aimed to identify modifications that can enhance potency and potentially introduce isoform selectivity among the Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), which have distinct physiological roles. mdpi.comresearchgate.net While this compound itself is a potent, nonselective inhibitor, modifications can alter its interaction profile. acs.org For instance, ring-opened analogues have shown increased PI3K inhibitory potency. acs.orgnih.gov
The irreversible binding mechanism, while contributing to potency, also raises concerns about potential off-target effects. Understanding the precise interactions of this compound and its analogs within the PI3K binding site is crucial for rational design of more selective inhibitors.
Influence of Substitutions and Modifications at C-17 and C-20 on Target Engagement and Selectivity Profiles
The C-20 position, part of the reactive furan ring, is the site of covalent modification upon binding to PI3K. acs.org Ring-opening reactions at this position with different amines have been shown to influence PI3K inhibitory potency and improve properties like stability and solubility. acs.orgnih.gov The nature of the amine substituent in ring-opened analogues affects their potency, with aliphatic diamines leading to enhanced inhibition compared to aliphatic monoamines. acs.org
The C-17 hydroxyl group serves as a key site for derivatization, such as PEGylation. caymanchem.comwindows.net While PEGylation is primarily aimed at improving pharmacokinetic properties, the nature and size of the PEG chain, as well as the linkage chemistry at C-17, could potentially influence the interaction of the modified compound with the PI3K enzyme, although the primary inhibitory mechanism is often retained by the wortmannin core.
Studies on ring-opened this compound derivatives, such as WAY-176 and WAY-175, have demonstrated potent and covalent inhibition of PI3K isoforms, including PI3Kα, with improved serum half-lives compared to this compound. tandfonline.com These examples highlight how modifications at C-20 (ring opening) and potentially C-17 (though not explicitly detailed for these specific compounds in the provided snippets) can influence target engagement and in vivo efficacy.
| Compound | IC50 (PI3K) | IC50 (mTOR) | Notes | Source |
| 17β-hydroxy Wortmannin | 2.7 nM | 193 nM | Irreversible binder, inhibits neutrophil burst | caymanchem.comwindows.net |
| Wortmannin | Potent | - | Less stable and soluble than HWT analogs | acs.org |
| Ring-opened analog 13 | Comparable to HWT | - | Improved stability, solubility, therapeutic index, efficacy in xenografts | acs.orgnih.gov |
| WAY-176 | Potent | >20x selective over mTOR | Covalent inhibitor, improved serum half-life | tandfonline.com |
| WAY-175 | Potent | >20x selective over mTOR | Covalent inhibitor, improved serum half-life | tandfonline.com |
Note: IC50 values can vary depending on the specific assay conditions.
Comparative Analysis of Analogs for Improved Therapeutic Indices
While wortmannin and 17-HWT exhibit potent PI3K inhibitory activity, their clinical translation has been significantly limited by inherent drawbacks, including poor solubility, low stability, and a narrow therapeutic index. pnas.orgacs.orgnih.gov These limitations have driven extensive research into the development of analogs with improved pharmaceutical properties.
One prominent strategy to enhance the therapeutic profile of 17-HWT has been pegylation. Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. acs.orgcreativepegworks.com Pegylation of 17-HWT has been shown to yield conjugates with improved characteristics, such as enhanced aqueous solubility, increased plasma half-life, and greater stability. acs.orgcreativepegworks.com
A notable example of a pegylated 17-HWT analog is PWT-458. nih.govacs.orgtandfonline.com Studies have demonstrated that PWT-458, a PEG conjugate of 17-HWT, is water-soluble and exhibits significant improvements in drug stability and in vivo pharmacokinetic parameters compared to 17-HWT. tandfonline.comresearchgate.net Upon administration, PWT-458 is designed to be hydrolyzed in vivo, releasing the active 17-HWT moiety. auajournals.orgtandfonline.comresearchgate.net
Comparative studies in human tumor xenograft models have highlighted the improved therapeutic index of PWT-458 over 17-HWT. For instance, in U87MG glioma xenograft models, PWT-458 demonstrated significant antitumor activity at doses where 17-HWT was not tolerated. tandfonline.com The therapeutic window, measured as the ratio of the maximal tolerated dose (MTD) to the minimum effective dose (MED), was reported to be significantly larger for PWT-458 (10 or greater) compared to 17-HWT (about 2). tandfonline.com
Another approach to generate 17-HWT analogs with improved properties involves the chemical modification of the furan ring. Opening the reactive furan ring of 17-HWT with amines has been shown to yield compounds with enhanced stability and aqueous solubility. acs.orgnih.govacs.org These ring-opened analogs, particularly those containing basic amine groups, have demonstrated increased PI3K inhibitory potency and greater efficacy in preclinical models compared to the parent compound. acs.orgnih.govacs.org
Furthermore, hybrid inhibitors combining structural features of 17-HWT and other therapeutic agents, such as rapamycin (B549165) analogs, have been explored to target multiple nodes within the PI3K/Akt/mTOR pathway. nih.govcaymanchem.comfigshare.com These conjugates, linked via a prodrug approach, are designed to release potent inhibitors upon in vivo hydrolysis, potentially leading to enhanced and more robust anticancer efficacy. nih.govfigshare.com
The comparative analysis of these analogs underscores the importance of chemical modification in overcoming the limitations of the parent compound, 17-HWT, and improving its potential for therapeutic application by enhancing properties such as stability, solubility, and ultimately, the therapeutic index.
Comparative Data of this compound and PWT-458 in U87MG Xenograft Model tandfonline.com
| Compound | Dose Range (mg/kg) | Antitumor Activity | Therapeutic Window (MTD/MED) |
|---|---|---|---|
| 17-HWT | 0.5 - 1.5 | Significant | ~2 |
| PWT-458 | 0.5 - 15 | Significant to Increased | ≥10 |
Note: Antitumor activity for PWT-458 increased with dose within the tested range.
In Vitro Inhibition Data of 17β-hydroxy Wortmannin caymanchem.comchemicalbook.com
| Target | IC₅₀ (nM) |
|---|---|
| PI3K | 2.7 |
| mTOR | 193 |
| Neutrophil Respiratory Burst (fMLP-stimulated) | 5 |
| LNCap Prostate Cancer Cells (Growth Inhibition) | 1460 (1.46 μM) |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Molecular Mechanisms of Action: Comprehensive Target Engagement and Signaling Pathway Perturbation
Direct Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
17-Hydroxywortmannin (B26595) is a potent, irreversible inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases. These enzymes play a critical role in a plethora of cellular processes, including cell growth, proliferation, survival, and metabolism. The inhibitory activity of this compound against PI3K is central to its biological effects.
This compound, much like its parent compound wortmannin (B1684655), is recognized as a pan-inhibitor of Class I PI3Ks. While it demonstrates broad activity against this class, there is evidence suggesting a degree of selectivity among the different isoforms. The Class I PI3Ks are heterodimeric enzymes, consisting of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.
Research has shown that 17β-Hydroxywortmannin is a highly potent inhibitor of PI3K, with a reported IC50 value of 0.5 nM. nih.gov While detailed head-to-head comparisons of the IC50 values of this compound across all four Class I p110 isoforms are not extensively documented in publicly available literature, the inhibitory profile of the closely related wortmannin provides valuable insights. Wortmannin exhibits low nanomolar IC50 values against all Class I isoforms, indicating a pan-Class I inhibitory activity. Given the structural similarity, a similar pattern of broad inhibition is expected for this compound.
Table 1: Inhibitory Activity of 17β-Hydroxywortmannin Against PI3K
| Target | IC50 (nM) |
| PI3K | 0.5 |
This table summarizes the reported half-maximal inhibitory concentration (IC50) of 17β-Hydroxywortmannin against phosphoinositide 3-kinase (PI3K).
The irreversible nature of PI3K inhibition by this compound is a key feature of its mechanism of action. This is achieved through the formation of a stable, covalent bond with a specific amino acid residue within the ATP-binding pocket of the p110 catalytic subunit.
Studies on wortmannin have definitively identified the site of covalent modification as a conserved lysine (B10760008) residue, specifically Lys-802 in the p110α isoform. nih.gov The electrophilic furan (B31954) ring system of wortmannin is susceptible to nucleophilic attack by the ε-amino group of this lysine residue. This reaction results in the formation of a stable covalent adduct, effectively and irreversibly inactivating the enzyme. Given that this compound retains the critical furan ring structure of wortmannin, it is widely accepted that it follows the same mechanism of irreversible covalent modification of the equivalent lysine residue in the active sites of the various PI3K isoforms. This covalent binding prevents the subsequent binding of ATP, thereby blocking the phosphotransferase activity of the kinase.
Modulation of PI3K-Related Kinases (PIKKs)
The inhibitory activity of this compound is not strictly limited to the PI3K family. It also extends to other members of the PI3K-related kinase (PIKK) family, a group of high molecular weight serine/threonine protein kinases that share sequence homology in their kinase domains with PI3Ks. These kinases are crucial regulators of cellular responses to genotoxic stress and nutrient availability.
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Wortmannin has been shown to be a potent inhibitor of DNA-PK, with a reported IC50 of 16 nM. selleckchem.com This inhibition of DNA-PK activity contributes to the radiosensitizing effects of wortmannin, as it impairs the cell's ability to repair radiation-induced DNA damage.
While direct enzymatic assays specifically measuring the IC50 of this compound against DNA-PK are not as widely reported as for its parent compound, the structural similarities strongly suggest that it also possesses inhibitory activity against this kinase. The inhibition of DNA-PK by wortmannin and its derivatives highlights a broader activity profile beyond the PI3K pathway, with significant implications for its use in combination with DNA-damaging agents.
The mammalian target of rapamycin (B549165) (mTOR) is another key member of the PIKK family that is inhibited by this compound. mTOR is a central regulator of cell growth, proliferation, and metabolism, and it functions as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
17β-Hydroxywortmannin has been shown to inhibit mTOR with an IC50 value of 193 nM. nih.gov This indicates that while it is a more potent inhibitor of PI3K, it still exerts a significant inhibitory effect on mTOR. The dual inhibition of both PI3K and mTOR by a single compound is a therapeutically relevant characteristic. The mTORC1 complex is primarily responsible for regulating protein synthesis, cell growth, and autophagy in response to nutrient and growth factor signals. The mTORC2 complex is involved in the regulation of cell survival and cytoskeletal organization, partly through the phosphorylation and activation of the protein kinase Akt at serine 473. The ability of this compound to inhibit mTOR suggests that it can disrupt the signaling output of both mTORC1 and mTORC2, leading to a broader impact on cellular function than a selective PI3K inhibitor alone.
Table 2: Inhibitory Activity of 17β-Hydroxywortmannin Against mTOR
| Target | IC50 (nM) |
| mTOR | 193 |
This table presents the reported half-maximal inhibitory concentration (IC50) of 17β-Hydroxywortmannin against the mammalian target of rapamycin (mTOR).
Downstream Cellular Signaling Pathway Interrogation
The inhibition of PI3Ks and PIKKs by this compound leads to a cascade of effects on downstream signaling pathways. The primary consequence of PI3K inhibition is the reduced production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of various downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).
The inactivation of Akt has profound consequences for numerous cellular processes. Akt is a central node in signaling networks that promote cell survival by inhibiting pro-apoptotic proteins and promote cell growth and proliferation by activating downstream targets involved in protein synthesis and cell cycle progression. Therefore, treatment of cells with this compound leads to the dephosphorylation and inactivation of Akt and its downstream substrates.
Furthermore, the inhibition of mTORC1 by this compound directly impacts the phosphorylation of key substrates such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to a global reduction in protein synthesis, thereby arresting cell growth. The inhibition of mTORC2, on the other hand, contributes to the full deactivation of Akt by preventing its phosphorylation at the Ser473 residue, a critical step for its complete activation.
While comprehensive proteomic analyses specifically detailing the global changes in protein expression and phosphorylation in response to this compound treatment are not extensively available in the public domain, the well-established effects on the PI3K/Akt/mTOR pathway provide a clear framework for understanding its broad impact on cellular signaling. These effects collectively contribute to the potent anti-proliferative and pro-apoptotic activities of this compound.
Quantitative Assessment of Akt Phosphorylation and Activation State Dynamics
As a potent inhibitor of PI3K, this compound directly interferes with the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the recruitment and activation of the serine/threonine-protein kinase Akt. The activation of Akt is a multi-step process that requires its translocation to the plasma membrane and subsequent phosphorylation at two key residues, Threonine 308 (T308) and Serine 473 (S473), for full kinase activity. nih.gov
Studies on the closely related PI3K inhibitor wortmannin demonstrate that inhibition of the PI3K pathway leads to a complete cessation of Akt phosphorylation. bvsalud.org In mantle cell lymphoma cell lines, treatment with wortmannin resulted in the complete inhibition of Akt phosphorylation within 8 hours. bvsalud.org This abrogation of Akt activation is a direct quantitative outcome of PI3K inhibition, preventing the downstream signaling events that Akt mediates. bvsalud.orgnih.gov While direct quantitative time-course studies on this compound are specific to cell type and experimental conditions, its function as a PI3K inhibitor dictates a similar rapid and robust decrease in phosphorylated Akt levels. nih.govbvsalud.org
Table 1: Effect of PI3K Inhibition on Akt and Downstream Target Phosphorylation
| Target Protein | Phosphorylation Status after PI3K Inhibitor Treatment | Time to Effect (in Mantle Cell Lymphoma lines) | Reference |
| Akt | Complete Inhibition | By 8 hours | bvsalud.org |
| Bad | Abrogation of Phosphorylation | By 24 hours | bvsalud.org |
| FKHR (FOXO1) | Abrogation of Phosphorylation | By 24 hours | bvsalud.org |
| MDM2 | Abrogation of Phosphorylation | By 24 hours | bvsalud.org |
| mTOR | Time-dependent Decrease | By 24-48 hours | bvsalud.org |
| p70S6K | Time-dependent Decrease | By 24-48 hours | bvsalud.org |
| S6 | Time-dependent Decrease | By 24-48 hours | bvsalud.org |
This table is based on data from studies using the PI3K inhibitor Wortmannin, a close analogue of this compound.
Analysis of S6 Kinase (S6K) Signaling Axis Modulation
The ribosomal protein S6 kinases (S6K1 and S6K2) are major downstream effectors of the PI3K/Akt pathway, primarily regulated through the mammalian target of rapamycin complex 1 (mTORC1). nih.gov Upon activation, Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. pnas.org Inhibition of TSC1/2 allows mTORC1 to become active and phosphorylate its downstream targets, including S6K. nih.govpnas.org
By blocking Akt activation, this compound prevents the inhibitory phosphorylation of the TSC complex, leading to the suppression of mTORC1 activity. Consequently, the phosphorylation and activation of S6K are significantly reduced. bvsalud.org Research on wortmannin has shown a marked, time-dependent decrease in the levels of phosphorylated p70S6K and its substrate, the ribosomal protein S6. bvsalud.org This disruption of the S6K signaling axis is a key outcome of PI3K inhibition, impacting fundamental cellular processes such as protein synthesis and cell size control that are governed by S6K. bvsalud.orgnih.gov
Mechanistic Interplay with Mitogen-Activated Protein Kinase (MAPK) Pathway Components, including ERK
The relationship between the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), is complex and can be context-dependent. While often considered parallel pathways, evidence suggests significant crosstalk.
In some cellular contexts, such as certain breast cancers, PI3K inhibitors have been shown to suppress the MEK/ERK pathway. nih.gov This can occur through a mechanism where PI3K regulates the Rac-GEF, P-Rex1, which in turn modulates the Rac1/PAK/c-RAF/MEK/ERK signaling cascade. nih.gov Other studies using the PI3K inhibitor wortmannin have also reported a decrease in the phosphorylation of p38 MAPK in rat thyroid tissue following induced pancreatitis. nih.gov However, in other experimental systems like Xenopus oocytes, wortmannin was found to activate the MAPK pathway, suggesting a different, PI3K-independent mechanism of action at higher concentrations. nih.gov This indicates that while this compound's primary role is PI3K inhibition, it may also modulate MAPK/ERK signaling, though the specific nature of this interplay—whether inhibitory or stimulatory—can vary based on the specific cellular signaling network. nih.govnih.govnih.gov
Regulation of Autophagy Pathways and Related Processes
This compound has been identified as a significant modulator of autophagy, an intracellular degradation process that removes damaged organelles and protein aggregates. nih.gov Its effects are primarily mediated through the inhibition of a specific class III PI3K complex essential for autophagy initiation.
Disruption of the PIK3C3-Beclin 1 (BECN1) Autophagy Initiation Complex
The initiation of autophagy requires the activity of the class III phosphatidylinositol 3-kinase (PIK3C3 or Vps34), which forms a complex with Beclin 1 (BECN1) and other regulatory proteins like ATG14L. This complex, known as PIK3C3-C1, generates phosphatidylinositol 3-phosphate (PI3P) on membranes, which serves as a docking site for downstream autophagy proteins, thereby nucleating the autophagosome.
Research has explicitly identified this compound (17-HW) as an inhibitor of the PIK3C3-BECN1 complex. nih.gov By blocking the activity of this complex, 17-HW prevents the production of PI3P at the sites of autophagosome formation. nih.gov This action effectively halts the very first steps of the autophagy pathway, representing a direct molecular mechanism for its autophagy-inhibiting properties. nih.gov
Impact on Autophagosome Biogenesis and Autophagy Flux Kinetics
As a direct consequence of disrupting the PIK3C3-BECN1 initiation complex, this compound impairs autophagosome biogenesis. nih.gov Autophagosome formation is a dynamic process that involves the elongation and closure of a double-membraned structure known as the phagophore. This process is critically dependent on the PI3P generated by the PIK3C3-C1 complex.
Studies have shown that in cancer cells with overactive autophagy, this compound can ameliorate this enhanced autophagy flux. nih.gov Autophagy flux refers to the entire process, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. By inhibiting the initiation step, 17-HW leads to a decrease in the formation of autophagosomes, which can be observed by a reduction in autophagy markers such as microtubule-associated protein 1 light chain 3 beta (MAP1LC3B). nih.gov
Mechanistic Role in Modulating Caspase-8 Levels and its Sequestration in Autophagic Processes
A significant consequence of this compound's effect on autophagy is its ability to modulate the levels of Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. nih.gov In certain TRAIL-resistant cancer cells, an elevated level of BECN1 is observed, which is associated with enhanced autophagy. nih.gov This overactive autophagy can lead to a deficiency in Caspase-8. nih.gov
The underlying mechanism involves the direct binding of BECN1 to the catalytic subunit of Caspase-8, leading to the sequestration of Caspase-8 within autophagosomes and its subsequent degradation by lysosomes. nih.govnih.gov This autophagic degradation of a key apoptosis-initiating protein contributes to drug resistance.
This compound corrects the Caspase-8 deficiency by inhibiting the PIK3C3-BECN1 complex. nih.gov By blocking the formation of the complex and subsequent autophagy, it prevents the sequestration and degradation of Caspase-8. nih.gov This restores the cellular levels of active Caspase-8, thereby resensitizing the resistant cells to apoptosis-inducing agents like TRAIL. nih.gov
Table 2: Summary of this compound's Effects on Autophagy and Caspase-8
| Target/Process | Effect of this compound | Mechanism | Reference |
| PIK3C3-BECN1 Complex | Inhibition | Direct inhibition of the complex's kinase activity. | nih.gov |
| Autophagosome Formation | Inhibition | Prevents PI3P production necessary for nucleation. | nih.gov |
| Autophagy Flux | Amelioration (in overactive systems) | Reduces the rate of autophagosome biogenesis. | nih.gov |
| Caspase-8 Levels | Restoration/Increase | Prevents sequestration and degradation in autophagosomes. | nih.gov |
Cellular and Organismal Efficacy in Preclinical Research Models
Preclinical Efficacy in Oncological Models: Mechanistic Insights
17-Hydroxywortmannin (B26595) and its prodrug formulations, such as PWT-458 (pegylated-17-hydroxywortmannin), have demonstrated significant antitumor activity across a range of cancer models. The primary mechanism of action is the potent inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in human cancers and plays a crucial role in tumor growth, survival, and resistance to therapy. tandfonline.comaacrjournals.org
Inhibition of Proliferative and Survival Signaling in Cancer Cell Lines (e.g., Glioma, Non-Small Cell Lung Cancer, Renal Cell Carcinoma, Colon Carcinoma, Prostate Cancer)
17-HWT, primarily through its water-soluble prodrug PWT-458, has shown substantial single-agent antitumor activity by inhibiting the PI3K survival pathway in various cancer cell lines and corresponding xenograft models. tandfonline.com In cell culture experiments, 17-HWT potently inhibits PI3K signaling, as evidenced by the reduction of phosphorylated AKT (p-Akt) and phosphorylated p70 S6 Kinase (p-S6K). researchgate.net
Glioma: In the PTEN-negative U87MG human glioma cell line, 17-HWT effectively inhibits PI3K signaling. researchgate.net The prodrug PWT-458 demonstrated significant single-agent antitumor activity in U87MG xenograft models. tandfonline.comjpp.krakow.pl
Non-Small Cell Lung Cancer (NSCLC): 17-HWT has been shown to inhibit signaling in NSCLC cell lines A549 and H157. researchgate.net In vivo, PWT-458 was effective as a single agent in suppressing the growth of A549 tumor xenografts. tandfonline.comjpp.krakow.pl
Renal Cell Carcinoma (RCC): The VHL-negative RCC cell line A498, which exhibits elevated p-Akt levels, is sensitive to growth inhibition by 17-HWT. tandfonline.com Preclinical studies confirmed that PWT-458 has substantial single-agent antitumor activity in the A498 RCC xenograft model. tandfonline.comjpp.krakow.pl
Colon Carcinoma: A hybrid inhibitor that combines a 17-HWT analogue with an mTOR inhibitor was shown to completely inhibit the growth of HT29 human colon adenocarcinoma tumors in xenograft models. acs.orgmdpi.comnih.gov
Prostate Cancer: While direct studies on 17-HWT in prostate cancer cell lines are limited, its parent compound, wortmannin (B1684655), has been shown to sensitize PC-3 prostate cancer cells to radiation. pnas.org Given that wortmannin analogues are potent PI3K inhibitors, this pathway is considered a key therapeutic target in prostate cancer. portico.org
Table 1: In Vitro Activity of this compound (17-HWT) on Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Pathway Target | Observed Effect | Citation |
|---|---|---|---|---|
| U87MG | Glioma | PI3K/AKT | Inhibition of PI3K signaling | researchgate.net |
| A549 | NSCLC | PI3K/AKT | Inhibition of PI3K signaling | researchgate.net |
| H157 | NSCLC | PI3K/AKT | Inhibition of PI3K signaling | researchgate.net |
| A498 | Renal Cell Carcinoma | PI3K/AKT | Inhibition of PI3K signaling and cell growth | tandfonline.com |
| DLD1-R | Colon Carcinoma | PIK3C3-BECN1 | Inhibition of autophagy, restoration of caspase-8 | nih.gov |
Re-sensitization of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-Resistant Cancer Cells through Autophagy Modulation
A significant mechanism of therapeutic resistance in some cancers is the evasion of apoptosis induced by ligands like TRAIL. nih.gov 17-HWT has been identified as a compound capable of restoring sensitivity to TRAIL in resistant cancer cells. nih.gov
In TRAIL-resistant colon cancer cells (DLD1-R), resistance is mediated by an overexpression of Beclin 1 (BECN1), a key protein in autophagy. nih.gov The elevated levels of BECN1 lead to the sequestration and subsequent degradation of caspase-8 within autophagosomes. This deficiency in caspase-8, a critical initiator of the extrinsic apoptosis pathway, prevents TRAIL from triggering cell death. nih.gov
17-HWT acts as an inhibitor of the PIK3C3-BECN1 complex, a crucial component for the initiation of autophagy. By blocking this complex, 17-HWT treatment decreases the overactive autophagy, restores the cellular levels of full-length caspase-8, and consequently re-sensitizes the resistant colon cancer cells to TRAIL-induced apoptosis. nih.gov This suggests that combining TRAIL with a PI3K/autophagy inhibitor like 17-HWT could be a promising therapeutic strategy for a subset of colon cancer patients whose tumors exhibit this resistance mechanism. nih.gov
Synergistic Effects in Combination with Other Pathway Inhibitors (e.g., mTOR Inhibitors, Chemotherapeutic Agents)
The efficacy of 17-HWT is significantly enhanced when used in combination with other anticancer agents, demonstrating synergistic or additive effects. This is particularly evident with mTOR inhibitors and conventional chemotherapeutics.
mTOR Inhibitors: Since PI3K and mTOR are key components of the same signaling cascade, dual targeting offers a robust therapeutic strategy. acs.org A combination of PWT-458 and Pegylated-Rapamycin (Peg-Rapa), an mTOR inhibitor, resulted in enhanced antitumor efficacy in U87MG glioma xenografts. tandfonline.comnih.gov Furthermore, novel hybrid drugs that conjugate a 17-HWT analogue to a rapamycin (B549165) analogue within a single molecule have been developed. These hybrids release both potent inhibitors upon hydrolysis in vivo and have demonstrated superior antitumor activity in glioma and colon cancer models compared to the administration of individual agents. acs.orgmdpi.comnih.gov
Chemotherapeutic Agents: Combining PWT-458 with the chemotherapeutic agent paclitaxel (B517696) has shown powerful synergistic effects. In an A549 NSCLC xenograft model, the combination of suboptimal doses of both agents achieved a complete arrest of tumor growth, an outcome not seen with either agent alone. tandfonline.comjpp.krakow.pl A similar enhancement of antitumor efficacy was observed in the U87MG glioma model. tandfonline.com Additionally, in the A498 renal cell carcinoma model, the combination of PWT-458 with interferon-α produced a dramatic regression in tumor size, a synergistic effect not achievable with either single agent. tandfonline.comnih.gov
In Vivo Xenograft Model Responses and Pharmacodynamic Biomarker Modulation (e.g., p-Akt, p-S6K)
Preclinical in vivo studies using human tumor xenografts in mice have validated the efficacy of 17-HWT and its prodrug PWT-458, linking antitumor activity directly to the modulation of key pharmacodynamic biomarkers.
A single intravenous injection of PWT-458 into mice bearing U87MG glioma tumors resulted in a rapid and complete inhibition of PI3K signaling, as measured by a total loss of phosphorylated AKT at the Ser-473 site within the tumor tissue. tandfonline.comnih.gov This demonstrates potent in vivo target engagement. The inhibition of downstream effectors, such as p70S6K, has also been confirmed in cell culture models. researchgate.net
PWT-458 demonstrated significant, dose-dependent single-agent antitumor activity, inhibiting tumor growth in xenograft models of U87MG glioma, A549 NSCLC, and A498 RCC. tandfonline.com These studies provide strong proof-of-principle for targeting the PI3K pathway with 17-HWT-based therapies in solid tumors. nih.gov
Table 2: In Vivo Efficacy of PWT-458 (17-HWT Prodrug) in Xenograft Models This table is interactive. You can sort and filter the data.
| Cancer Model | Xenograft | Combination Agent | Biomarker Modulation | Outcome | Citation |
|---|---|---|---|---|---|
| Glioma | U87MG | None (Single Agent) | p-Akt (S473) | Inhibition of PI3K signaling and tumor growth | tandfonline.comnih.gov |
| Glioma | U87MG | Paclitaxel | Not specified | Enhanced antitumor efficacy | tandfonline.com |
| Glioma | U87MG | Pegylated-Rapamycin | Not specified | Enhanced antitumor efficacy | tandfonline.comnih.gov |
| NSCLC | A549 | None (Single Agent) | Not specified | Inhibition of tumor growth | tandfonline.com |
| NSCLC | A549 | Paclitaxel | Not specified | Complete arrest of tumor growth | tandfonline.comjpp.krakow.pl |
| Renal Cell Carcinoma | A498 | None (Single Agent) | Not specified | Inhibition of tumor growth | tandfonline.com |
| Renal Cell Carcinoma | A498 | Interferon-α | Not specified | Synergistic tumor regression | tandfonline.comnih.gov |
Evaluation in Other Biological Systems
Investigation of this compound's Influence on Osteoclast Resorption Mechanisms
Beyond oncology, 17-HWT has been identified as a potent inhibitor of bone resorption. nih.govnih.gov Osteoclasts are specialized cells responsible for the breakdown of bone tissue, and their motility is crucial to this process. Research shows that both wortmannin and 17-HWT inhibit bone resorption, at least in part, by impairing osteoclast motility. nih.gov
In vitro studies using rat osteoclasts demonstrated that 17-HWT caused a sustained decrease in cell spreading (planar area) and inhibited chemotaxis, which is the directed migration of cells in response to a chemical stimulus like macrophage colony-stimulating factor (M-CSF). nih.gov These effects are consistent with the inhibition of PI3K, indicating an important role for this enzyme in regulating the cytoskeletal function necessary for osteoclast movement and function. nih.gov
Advanced Strategies for Optimized Pharmacological Profiles
Prodrug Design and Advanced Delivery Systems
Prodrug strategies and advanced delivery systems have been explored to address the poor pharmacokinetic properties and instability of 17-HWT. The goal is to create modified versions that are more stable in circulation, have improved solubility, and can potentially be delivered more effectively to target tissues.
Development of Pegylated Prodrugs (e.g., PWT-458) for Enhanced In Vivo Stability and Systemic Exposure
Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a promising strategy to improve the pharmacokinetic profile of small molecules like 17-HWT. This modification can enhance water solubility, increase in vivo stability by reducing enzymatic degradation, prolong circulation half-life, and potentially alter tissue distribution. tandfonline.comacs.org
PWT-458 is a notable example of a pegylated 17-hydroxywortmannin (B26595) derivative. It is designed as a prodrug that releases the active 17-HWT moiety upon in vivo cleavage of the PEG chain. researchgate.nettandfonline.com Studies have shown that PWT-458 is water-soluble and exhibits significant improvements in drug stability and in vivo pharmacokinetic parameters compared to the parent compound. researchgate.nettandfonline.comacs.org Research in nude mouse xenograft models of various cancers, including glioma, non-small cell lung cancer, and renal cell carcinoma, demonstrated that a single intravenous injection of PWT-458 rapidly inhibited PI3K signaling. tandfonline.comnih.gov Furthermore, PWT-458 showed single-agent antitumor activity in these models. tandfonline.comnih.gov The pegylation strategy in PWT-458 has been shown to achieve a superior therapeutic index over 17-HWT in these studies. nih.gov
Data from xenograft studies illustrate the efficacy of PWT-458:
| Tumor Model (Mouse Xenograft) | Treatment Regimen (IV) | Observed Outcome | Citation |
| U87MG (Glioma) | Daily X5 dosing | Single-agent antitumor activity, rapid inhibition of PI3K signaling | tandfonline.comnih.gov |
| A549 (NSCLC) | Daily X5 dosing | Single-agent antitumor activity | tandfonline.comnih.gov |
| A498 (RCC) | Daily X5 dosing | Single-agent antitumor activity, substantial antitumor activity at various doses | tandfonline.comnih.gov |
| MDA-468 (Breast Cancer) | Not specified | Inhibited Akt kinase, slowed xenograft growth | aacrjournals.org |
PWT-458 has also been investigated in combination therapies, showing enhanced antitumor efficacy when combined with agents like paclitaxel (B517696) and pegylated-rapamycin in xenograft models. tandfonline.comnih.gov
Rational Design of Hybrid Conjugates with Complementary Pathway Inhibitors (e.g., Rapamycin)
Another strategy involves the design of hybrid conjugates that combine 17-HWT or its analogs with inhibitors of complementary signaling pathways. This approach aims to achieve synergistic therapeutic effects by simultaneously targeting multiple nodes in cancer-related pathways.
A notable example is the conjugation of this compound analogs with rapamycin (B549165) analogs. biomol.comcaymanchem.comtargetmol.cn Rapamycin is an inhibitor of the mammalian target of rapamycin (mTOR), a kinase that acts synergistically with PI3K in promoting cancer growth. biomol.comcaymanchem.comtargetmol.cn These conjugates are designed with a prodrug linker that is hydrolyzed in vivo to release the active inhibitors. biomol.comcaymanchem.comtargetmol.cn
Studies on a wortmannin-rapamycin conjugate have demonstrated its ability to inhibit the growth of certain human tumors in mice more effectively than rapamycin alone. biomol.comcaymanchem.comtargetmol.cn This type of conjugate has shown activity in U87MG tumor xenografts and completely inhibited the growth of HT29 tumors at a specific dose, whereas an equivalent mixture of the individual inhibitors was less well tolerated. unimi.itmdpi.com This suggests that the conjugated form may offer advantages in terms of efficacy and tolerability.
Research findings on a wortmannin-rapamycin conjugate:
| Tumor Model (Mouse) | Treatment Outcome | Comparison | Citation |
| HT-29 (Colon) | Inhibited tumor growth | Better than rapamycin alone | biomol.comcaymanchem.comtargetmol.cn |
| A498 (Renal) | Inhibited tumor growth, substantial regression in larger tumors when combined with bevacizumab (VEGF-blocker) | Better than rapamycin alone | biomol.comcaymanchem.comtargetmol.cn |
| U87MG (Glioma) | Showed activity | Conjugate showed profound activity compared to an equivalent mixture | unimi.itmdpi.com |
| HT29 (Colon) | Completely inhibited growth at 15 mg/kg | Equivalent mixture was poorly tolerated | unimi.itmdpi.com |
Novel Nanoparticle-Based Delivery Approaches for Targeted Cellular Uptake
Nanoparticle-based delivery systems offer a versatile platform to encapsulate and deliver therapeutic agents, including 17-HWT. These systems can improve the solubility and stability of hydrophobic drugs, enhance their circulation time, and provide targeted delivery to tumor sites through passive accumulation (enhanced permeability and retention effect) or active targeting via surface modification. nih.govmdpi.comresearchgate.net
While specific studies focusing solely on nanoparticle delivery of 17-HWT are less detailed in the provided results, research on nanoparticle delivery of wortmannin (B1684655) and other PI3K inhibitors highlights the potential of this approach. Nanoparticle formulations of wortmannin have been shown to improve its solubility and stability, and nanoparticle-based delivery has demonstrated reduced toxicity and increased efficacy in preclinical models. nih.govpnas.orgresearchgate.net For instance, nanoparticle-based delivery of wortmannin increased its solubility significantly and enhanced its stability in vivo. researchgate.net This suggests that similar strategies could be applied to 17-HWT to overcome its delivery challenges. Nanoparticle systems can also facilitate the co-encapsulation of drug combinations, ensuring concurrent delivery and potentially improving synergistic effects. mdpi.com
Strategies for Enhancing Therapeutic Index
Enhancing the therapeutic index of 17-HWT involves strategies to maximize its efficacy against target cells while minimizing off-target effects and toxicity. This can be achieved through chemical modifications and optimized formulation strategies.
Chemical Modifications to Optimize On-Target Activity and Minimize Off-Target Interactions
Chemical modifications of 17-HWT aim to improve its selectivity for specific PI3K isoforms or other relevant targets, thereby reducing unwanted interactions with other proteins that could lead to toxicity. While 17-HWT is a potent PI3K inhibitor, modifications can potentially fine-tune its activity profile.
Modifications to the wortmannin structure, including at the C-17 and C-20 positions, have been explored to generate analogs with improved properties. caymanchem.comnih.gov The 17-hydroxyl group in 17-HWT has been utilized for further modifications, such as pegylation and conjugation. caymanchem.comwindows.net Ring-opened this compound derivatives have also been synthesized, demonstrating potent PI3K inhibitory activity with improved properties. caymanchem.comwindows.net These modifications can influence the compound's interaction with different PI3K isoforms and other cellular targets, contributing to an improved therapeutic index.
Formulation Strategies for Controlled Release and Localized Delivery
Formulation strategies play a crucial role in controlling the release rate of 17-HWT and directing its delivery to specific sites, such as tumor tissues. Controlled release can maintain therapeutic concentrations over a longer period, while localized delivery can increase drug accumulation at the target site and reduce systemic exposure and associated toxicity.
Pegylation, as discussed earlier, contributes to controlled release by providing a reservoir from which the active drug is slowly liberated. tandfonline.comacs.org Nanoparticle encapsulation also offers a mechanism for controlled release, where the drug is gradually released from the nanoparticle matrix. pnas.org Localized delivery approaches, such as incorporating 17-HWT or its prodrugs into biodegradable implants or hydrogels, could allow for high drug concentrations at a specific site, potentially enhancing efficacy in solid tumors while minimizing systemic side effects. While direct examples of localized delivery specifically for 17-HWT were not extensively detailed in the search results, the principles of controlled and localized delivery using various formulation techniques are applicable to improving the therapeutic index of potent inhibitors like 17-HWT.
Molecular Mechanisms of Intrinsic and Acquired Resistance to Pi3k Pathway Inhibition
Characterization of Cellular Adaptive Mechanisms to 17-Hydroxywortmannin (B26595) Exposure
Upon exposure to PI3K inhibitors like this compound, cancer cells can employ a variety of adaptive mechanisms to circumvent the therapeutic blockade and ensure their survival and proliferation. These responses often involve the activation of alternative signaling pathways and the modulation of key regulatory proteins.
A prominent adaptive strategy is the activation of feedback loops that can reactivate downstream signaling or engage parallel survival pathways. Inhibition of the PI3K/Akt pathway can lead to the compensatory activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. aacrjournals.org This mutual feedback activation between the PI3K and MAPK pathways serves as a crucial escape route for cancer cells. aacrjournals.org Inhibition of the PI3K pathway with specific inhibitors has been shown to result in the feedback activation of MAPK pathway nodes in various cancer cell lines. aacrjournals.org This crosstalk allows the cancer cells to maintain pro-survival signaling despite the presence of a PI3K inhibitor.
Furthermore, the inhibition of Akt, a key downstream effector of PI3K, can lead to the nuclear translocation and activation of Forkhead box O (FOXO) transcription factors. biorxiv.org While FOXO activation can induce apoptosis, it can also paradoxically promote resistance by upregulating the expression of several receptor tyrosine kinases (RTKs), such as HER2 and HER3. researchgate.net This upregulation of RTKs can, in turn, reactivate both the PI3K and MAPK signaling pathways, thereby diminishing the inhibitory effect of compounds like this compound. researchgate.net
Epigenetic alterations also play a significant role in cellular adaptation to PI3K inhibitors. ashpublications.orgnih.gov For instance, resistance to PI3K/AKT inhibitors can be driven by the selective augmentation of H3K27 acetylation and the binding of CBP/p300 and BRD4 proteins at the gene loci of growth factors and their receptors. biorxiv.org This epigenetic reprogramming can lead to the sustained expression of pro-survival factors, rendering the cells less dependent on the PI3K pathway.
Role of Autophagy in Mediating Resistance to Apoptotic Stimuli and Targeted Therapies
Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a dual role in cancer. While it can suppress tumor initiation, it is often co-opted by established tumors to survive stress and develop resistance to therapies, including those targeting the PI3K pathway.
In the context of resistance to apoptosis-inducing agents like TNF-related apoptosis-inducing ligand (TRAIL), elevated autophagy can be a key survival mechanism. Research has demonstrated that in TRAIL-resistant colon cancer cells, there is an increased level of Beclin 1 (BECN1), a key protein in the initiation of autophagy. ashpublications.org This elevated BECN1 enhances autophagy and leads to the degradation of caspase-8, a critical initiator of the extrinsic apoptotic cascade. ashpublications.org The loss of caspase-8 renders the cells resistant to TRAIL-induced apoptosis. ashpublications.org
This compound has been shown to restore sensitivity to TRAIL in resistant cancer cells by inhibiting autophagy. ashpublications.org As a potent inhibitor of PI3K, including the class III PI3K (Vps34) which is essential for autophagy, this compound blocks the formation of the BECN1-Vps34 complex. ashpublications.org This inhibition of autophagy prevents the degradation of caspase-8, thereby restoring the apoptotic signaling pathway and re-sensitizing the cancer cells to TRAIL. ashpublications.org
The table below summarizes the effect of this compound on key proteins involved in autophagy and apoptosis in TRAIL-resistant colon cancer cells.
| Protein | Change in TRAIL-Resistant Cells | Effect of this compound Treatment |
| BECN1 | Increased | No direct change in protein level, but its function in promoting autophagy is inhibited. |
| Caspase-8 | Decreased (due to autophagic degradation) | Increased (degradation is blocked) |
| Autophagy Flux | Increased | Decreased |
| Sensitivity to TRAIL | Resistant | Sensitized |
Analysis of Genetic and Epigenetic Alterations in PI3K/Akt Pathway Components Conferring Resistance (e.g., PTEN status, PIK3CA mutations)
Genetic and epigenetic alterations in the core components of the PI3K/Akt pathway are fundamental drivers of both intrinsic and acquired resistance to PI3K inhibitors, including this compound.
PTEN Status: The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K pathway. Loss of PTEN function, through mutations, deletions, or epigenetic silencing, leads to the constitutive activation of the PI3K pathway. This renders cancer cells less dependent on upstream signals and can confer resistance to PI3K inhibitors. In mantle cell lymphoma, for instance, the knockout of PTEN was associated with hyperphosphorylation of Akt and increased resistance to multiple PI3K inhibitors. cellsignal.com
PIK3CA Mutations: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA are among the most common genetic alterations in cancer and lead to a constitutively active PI3K enzyme. While these mutations can initially confer sensitivity to PI3K inhibitors, they can also be a source of resistance. Secondary mutations in PIK3CA can arise during treatment, altering the drug-binding pocket and reducing the efficacy of the inhibitor.
The interplay between PTEN status and PIK3CA mutations can further modulate the response to PI3K inhibitors. The table below illustrates the impact of these alterations on PI3K pathway activity and potential resistance.
| Genetic/Epigenetic Alteration | Consequence for PI3K Pathway | Implication for Resistance to this compound |
| PTEN Loss (mutation, deletion, or silencing) | Constitutive pathway activation | Intrinsic resistance due to pathway hyperactivation independent of upstream signals. |
| Activating PIK3CA Mutation | Constitutive pathway activation | Can confer initial sensitivity, but secondary mutations can lead to acquired resistance. |
| Combined PTEN Loss and PIK3CA Mutation | Strong and sustained pathway activation | High likelihood of intrinsic and acquired resistance. |
Advanced Research Methodologies and Future Investigative Directions
High-Throughput and Quantitative Screening Platforms for Modulator Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. youtube.com This process utilizes automation, robotics, and miniaturization to test hundreds of thousands of compounds in a short period, identifying "hits" that can be developed into lead compounds. youtube.com
A more refined version of this technique, quantitative high-throughput screening (qHTS), was instrumental in identifying 17-Hydroxywortmannin (B26595) (17-HW) as a molecule capable of re-sensitizing TRAIL-resistant colon cancer cells. nih.gov In a specific study, TRAIL-resistant DLD1-R colon cancer cells were plated in 1536-well plates. nih.gov The screening utilized a Caspase-Glo assay to measure the activity of caspase-8, a key enzyme in the apoptotic pathway initiated by TRAIL. nih.gov Compounds from various libraries, including the Library of Pharmacologically Active Compounds (LOPAC), were added at multiple concentrations. nih.gov This quantitative approach allowed for the determination of concentration-response curves for each compound, leading to the identification of 12 primary hits, with 17-HW emerging as a lead compound for overcoming TRAIL resistance. nih.gov
Future screening efforts will likely employ increasingly sophisticated platforms. These may include phenotypic screens using high-content imaging to visualize cellular changes, or screens that leverage technologies like DNA-encoded libraries to explore vast chemical spaces. The goal is to identify next-generation modulators with improved properties, acting through either established or novel mechanisms. nih.gov
In Vitro and In Vivo Pharmacodynamic Biomarker Development and Validation
Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a drug's biological effect on its target. youtube.com For inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, such as this compound, the development and validation of robust PD biomarkers are critical for defining target engagement and pathway inhibition. nih.gov
In Vitro Biomarkers: In cell-based assays, the most common PD biomarkers for PI3K inhibitors involve measuring the phosphorylation status of downstream signaling proteins. Key biomarkers include:
Phospho-Akt (pAkt): As a direct downstream target of PI3K, inhibition of pAkt is a primary indicator of target engagement.
Phospho-4E-BP1: Another key protein in the mTOR branch of the pathway.
In the context of 17-HW's ability to overcome TRAIL resistance, relevant in vitro biomarkers included the levels of Beclin 1 (BECN1) and caspase-8, and the status of autophagy markers like MAP1LC3B and SQSTM1/p62. nih.gov
In Vivo Biomarkers: Translating these findings into in vivo models and ultimately clinical trials requires validated biomarkers that can be measured in accessible tissues, such as tumor biopsies or blood. ub.edu For PI3K inhibitors, PD biomarkers have been successfully utilized in early-phase clinical trials. nih.gov These can be categorized as:
Direct Target Inhibition: Measuring decreased levels of pAkt or other phosphorylated proteins in tumor tissue or circulating tumor cells.
Metabolic Effects: Functional imaging, such as 18F-FDG PET scans, can serve as an indirect PD biomarker, as the PI3K pathway is heavily involved in glucose metabolism. nih.gov
Cell Death Markers: In studies of related apoptosis-inducing agents, circulating markers of cell death like cleaved cytokeratin-18 and caspase activity have been evaluated. nih.gov
The development of sensitive and reliable assays to measure these biomarkers is an ongoing area of research, crucial for guiding the clinical development of this compound and its derivatives. youtube.comnih.gov
| Biomarker Category | Specific Marker | Sample Type | Method of Analysis | Relevance |
|---|---|---|---|---|
| Downstream Signaling | Phospho-Akt (pAkt) | Tumor tissue, PBMCs, cell lysates | Western Blot, ELISA, Immunohistochemistry (IHC) | Direct measure of PI3K pathway inhibition. nih.gov |
| Downstream Signaling | Phospho-S6 (pS6) | Tumor tissue, skin biopsies, cell lysates | Western Blot, ELISA, IHC | Indicates inhibition of the PI3K/Akt/mTOR axis. nih.gov |
| Autophagy | MAP1LC3B, SQSTM1/p62 | Cell lysates, tumor tissue | Western Blot, Immunofluorescence | Measures modulation of autophagy, relevant to 17-HW's mechanism. nih.gov |
| Metabolic | Glucose Metabolism | Whole body | 18F-FDG PET Imaging | Functional readout of pathway inhibition. nih.gov |
| Apoptosis | Cleaved Caspase-3 | Tumor tissue | IHC | Indicates induction of programmed cell death. nih.gov |
Structural Biology Approaches: Crystallography and Cryo-EM for Ligand-Target Complex Resolution
Understanding the precise three-dimensional interactions between an inhibitor and its target protein is fundamental for rational drug design. X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are powerful techniques used to determine the high-resolution structures of these complexes. nih.govresearchgate.net
While a specific co-crystal structure of this compound with its primary target, PI3K, is not publicly available, numerous structures of PI3Kα (the p110α catalytic subunit in complex with the p85α regulatory subunit) with other inhibitors have been solved. nih.govresearchgate.net These studies provide a detailed map of the ATP-binding pocket where wortmannin (B1684655) and its analogs covalently bind to a conserved lysine (B10760008) residue. nih.gov
Cryo-EM has emerged as a particularly valuable tool for studying large, flexible complexes like PI3K. nih.govpdbj.org It has been used to visualize different conformational states of PI3Kα, including the unbound state, an inhibitor-bound state (e.g., with BYL-719), and an activated state. nih.gov These structures reveal critical insights into the allosteric regulation of the kinase and the conformational changes that occur upon inhibitor binding. researchgate.netresearchgate.net
Future structural studies on the this compound-PI3K complex would be highly informative. Resolving this structure could explain the compound's high potency and provide a definitive template for designing new analogs with enhanced selectivity or altered pharmacokinetics. caymanchem.com
Development of Molecular Probes and Radiotracers for Imaging and Mechanistic Studies
Molecular probes are chemical tools, often fluorescently labeled, used to study biological processes in vitro. thermofisher.comthermofisher.com Radiotracers are compounds where an atom is replaced by a positron-emitting isotope (e.g., 11C, 18F, 131I), allowing for non-invasive in vivo imaging with Positron Emission Tomography (PET). nih.govresearchgate.net The development of such tools from this compound is a key area of research for both mechanistic studies and potential diagnostic applications.
The 17-hydroxyl group of this compound provides a convenient chemical handle for modification, which has been exploited to create conjugates for various applications. caymanchem.comnih.gov Researchers have successfully synthesized radiolabeled analogs of wortmannin for use as PET tracers to image PI3K expression in vivo. An improved synthesis method has been reported for [131I]-labeled 17β-hydroxy-16α-iodo-wortmannin, a potential PET tracer for PI3 kinase. nih.gov This work also described the synthesis of 17β-hydroxy-16α-iodo-PX866, another modified wortmannin analog, as a potential PET tracer. nih.gov
These imaging agents could be invaluable for:
Patient Stratification: Identifying patients whose tumors overexpress PI3K and are therefore more likely to respond to inhibitors like this compound.
Assessing Target Engagement: Confirming that a systemically administered drug reaches and binds to its target in the tumor.
Monitoring Treatment Response: Non-invasively tracking changes in PI3K expression or activity over the course of therapy.
The continued development of specific and high-affinity radiotracers based on the this compound scaffold is a promising direction for advancing personalized medicine in the context of PI3K-targeted therapies. wikipedia.orgnih.gov
| Isotope | Half-Life | Example Tracer | Primary Application Area |
|---|---|---|---|
| Fluorine-18 (18F) | ~110 minutes | [18F]FDG | Oncology (glucose metabolism). researchgate.net |
| Carbon-11 (11C) | ~20 minutes | [11C]Choline | Oncology (prostate cancer). wikipedia.org |
| Copper-64 (64Cu) | ~12.7 hours | [64Cu]DOTA-TATE | Neuroendocrine tumors. nih.gov |
| Iodine-131 (131I) | ~8 days | [131I]iodo-wortmannin analog | Experimental PI3K imaging. nih.gov |
Computational Chemistry and Molecular Modeling for De Novo Design and Optimization of Analogs
Computational chemistry and molecular modeling are indispensable tools for the design and optimization of new therapeutic agents. youtube.com These methods use the principles of physics and chemistry to simulate molecular behavior, predict binding affinities, and guide the synthesis of novel compounds. youtube.com
In the context of this compound, computational approaches can be applied in several ways:
Structure-Based Drug Design: Using the crystal or cryo-EM structure of the PI3K active site, chemists can model how this compound and its virtual analogs fit into the binding pocket. This allows for the in silico design of modifications predicted to enhance potency or selectivity.
Mechanistic Insight: Computational tools can be used to understand complex biological interactions. For instance, the protein-protein docking program ZDOCK was used to create a predictive model of how BECN1 binds to caspase-8, a key interaction disrupted by 17-HW in TRAIL-resistant cells. nih.gov
Pharmacophore Modeling: By analyzing a set of known active molecules, a 3D pharmacophore model can be generated that defines the essential features required for activity. This model can then be used to screen virtual libraries for new chemical scaffolds.
ADMET Prediction: Computational algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with more favorable drug-like characteristics for synthesis.
For example, modeling studies of other complex natural products, like the Hsp90 inhibitor 17-DMAG, have revealed that significant conformational changes occur upon binding, providing insights that can guide the design of analogs with increased affinity. researchgate.net A similar approach applied to this compound could uncover new avenues for optimization, leading to the de novo design of superior PI3K inhibitors.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 17-hydroxywortmannin in academic settings?
- Methodology : Synthesis should follow protocols for wortmannin analogs, emphasizing regioselective hydroxylation. Characterization requires high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for structural confirmation, and HPLC for purity analysis (>95%). For reproducibility, document solvent systems, reaction temperatures, and purification steps (e.g., column chromatography). Include spectral data (e.g., H/C NMR peaks) in supplementary materials .
Q. How does this compound inhibit PI3K signaling, and what assays are optimal for validating its mechanism in vitro?
- Methodology : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure PI3Kα/β/γ/δ isoform selectivity. Pair with Western blotting to assess downstream targets (e.g., Akt phosphorylation). Include dose-response curves (IC values) and negative controls (e.g., wortmannin-resistant mutants). Validate cell permeability via fluorescence microscopy or flow cytometry with fluorescently tagged analogs .
Q. What are the critical stability considerations for this compound in cell culture and in vivo studies?
- Methodology : Monitor degradation under physiological pH and temperature using LC-MS. Stabilize stock solutions in anhydrous DMSO and store at -80°C. For in vivo use, employ pegylation (e.g., PWT-458) to enhance half-life, as described in xenograft models. Include stability data in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?
- Methodology :
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Compare plasma/tissue concentrations (LC-MS) with target engagement (e.g., tumor PI3K activity).
Model Relevance : Validate xenograft models for PI3K pathway dependency using genetic knockdowns.
Off-Target Effects : Screen against unrelated kinases (e.g., kinome-wide profiling) to exclude confounding interactions.
Data Normalization : Use Bayesian statistical models to account for inter-study variability .
Q. What strategies optimize this compound’s therapeutic index in combination therapies?
- Methodology :
- Synergy Screening : Conduct high-throughput combinatorial screens (e.g., Checkerboard assay) with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., mTOR inhibitors).
- Toxicity Mitigation : Assess hepatic/renal toxicity in preclinical models via serum biomarkers (ALT, creatinine) and histopathology.
- Mechanistic Alignment : Prioritize combinations that exploit synthetic lethality (e.g., dual PI3K/DNA repair inhibition) .
Q. How should researchers address discrepancies in reported IC values across studies for this compound?
- Methodology :
Standardize Assay Conditions : Control ATP concentrations, cell lines (e.g., use isogenic PI3K-mutant vs. wild-type), and incubation times.
Cross-Validation : Replicate key studies using shared reference compounds (e.g., LY294002) and publish raw data in repositories like Zenodo for transparency.
Meta-Analysis : Conduct a scoping review to identify methodological outliers (e.g., inconsistent cell viability assays) .
Q. What ethical and data-sharing protocols apply to studies involving this compound in animal models?
- Methodology :
- Ethical Compliance : Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints.
- Data Transparency : Deposit raw imaging, pharmacokinetic, and toxicity datasets in FAIR-aligned repositories (e.g., Figshare) with CC-BY licenses.
- Collaboration Frameworks : Use platforms like Open Science Framework to pre-register studies and share protocols .
Tables for Methodological Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
